Diphenylhydantoic acid

Description

Properties

IUPAC Name |

2-(carbamoylamino)-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESCARMREGSPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987446 | |

| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6802-95-5 | |

| Record name | Diphenylhydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6802-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLHYDANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Obscure Progenitor: A Technical History of Diphenylhydantoic Acid's Discovery

Introduction

Diphenylhydantoic acid (DPHA), a name that resonates within the specialized corridors of pharmaceutical science, holds a unique place in the history of medicinal chemistry. While not a therapeutic agent itself, its story is inextricably linked to one of the most significant anticonvulsant drugs of the 20th century: phenytoin. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, peels back the layers of history to reveal the discovery of this compound. It is a narrative not of a single "eureka" moment, but of a gradual emergence from the shadow of its more famous cyclic counterpart, driven by the evolution of synthetic chemistry and the dawn of drug metabolism studies.

Part 1: The Genesis in the Shadow of a Landmark Synthesis (Early 20th Century)

The story of this compound begins not with its own discovery, but with the synthesis of 5,5-diphenylhydantoin, later known as phenytoin. In 1908, the German chemist Heinrich Biltz reported the synthesis of this novel heterocyclic compound.[1] The reaction, now famously known as the Biltz synthesis, involved the base-catalyzed condensation of benzil with urea.[2][3][4]

The prevailing scientific understanding at the time was focused on the final, stable product of the reaction. The intricate dance of molecules, the transient intermediates, and the potential for side reactions were largely uncharted territory due to the limitations of analytical instrumentation. It is within this context that the seeds of this compound were sown, unseen.

The Biltz synthesis, in its essence, is a cyclization reaction. However, the initial step involves the nucleophilic attack of urea on one of the carbonyl groups of benzil. This is followed by an intramolecular rearrangement and subsequent ring closure. It is highly probable that in the alkaline reaction conditions, a portion of the intermediate, before cyclization, or the final phenytoin product, underwent hydrolysis, leading to the ring-opened structure of this compound.

The Unseen Intermediate:

While Biltz's original 1908 publication in Justus Liebigs Annalen der Chemie focused on the successful synthesis of diphenylhydantoin, modern mechanistic studies of the Biltz synthesis suggest the formation of several intermediate species.[2] Although not explicitly identified by Biltz, this compound represents a plausible, and chemically stable, hydrolysis product of either a reaction intermediate or the final phenytoin molecule under the reaction conditions.

| Reactants | Reagents/Conditions | Product |

| Benzil | Urea, Ethanolic Potassium Hydroxide, Heat | 5,5-Diphenylhydantoin (Phenytoin) |

Part 2: A Phoenix from the Ashes of Obscurity (1930s-1940s)

For three decades, diphenylhydantoin remained a chemical curiosity, its remarkable biological activity undiscovered. The turning point came in 1938 when H. Houston Merritt and Tracy Putnam, in their systematic search for non-sedating anticonvulsants, identified the profound anti-seizure properties of diphenylhydantoin.[5][6] This discovery catapulted the compound, now named phenytoin, into the medical limelight and marked the beginning of a new era in the treatment of epilepsy.

The newfound clinical importance of phenytoin ignited a flurry of research. Scientists were now compelled to understand not just its therapeutic effects, but also its chemical behavior, stability, and fate within the body. This intense scientific scrutiny would ultimately bring this compound out of the shadows.

Part 3: The Unveiling of a Metabolite (Mid-20th Century)

The mid-20th century witnessed the birth and rapid maturation of the field of drug metabolism. Armed with increasingly sophisticated analytical techniques such as paper and column chromatography, and later, more advanced spectroscopic methods, researchers could for the first time trace the journey of a drug through the body and identify its metabolic byproducts.

It was during this period of fervent investigation into the pharmacology of phenytoin that this compound was formally identified. "Early workers" in the field reported the presence of a minor, ring-opened metabolite in the urine of patients treated with phenytoin.[7] This metabolite was characterized as this compound.

The formation of this compound from phenytoin is a straightforward hydrolysis reaction, where the hydantoin ring is cleaved. This process can occur both in vivo through enzymatic action and in vitro as a degradation product in pharmaceutical formulations.

Part 4: Synthesis and Characterization

The most direct and common method for the synthesis of this compound is the controlled hydrolysis of phenytoin. This process mimics the metabolic and degradative pathways that lead to its formation.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Phenytoin

-

Dissolution: 5,5-Diphenylhydantoin (1.0 g) is dissolved in a 10% aqueous solution of sodium hydroxide (20 mL) with gentle heating.

-

Hydrolysis: The solution is heated to reflux for a period of 2-3 hours to ensure complete hydrolysis of the hydantoin ring.

-

Neutralization and Precipitation: The reaction mixture is cooled to room temperature and then carefully acidified with a dilute solution of hydrochloric acid until the pH reaches approximately 2-3. This will cause the precipitation of this compound.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. Recrystallization from an appropriate solvent, such as ethanol-water, can be performed to obtain a purified product.

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 175-178 °C (with decomposition) |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and organic solvents like ethanol and acetone. |

Part 5: A Modern Understanding

Today, this compound is recognized primarily as a minor metabolite of phenytoin and a key degradation product in pharmaceutical preparations. Its toxicological profile is considered to be significantly less potent than that of the parent drug. The primary significance of this compound in modern science lies in its role as a crucial analytical standard. Its presence and quantification in phenytoin formulations are important indicators of product stability and purity.

The history of this compound's discovery is a testament to the progressive nature of scientific inquiry. From its likely, yet unnoticed, formation in Biltz's original synthesis to its eventual identification as a metabolite, the story of this molecule mirrors the evolution of our ability to probe the intricate world of chemistry and pharmacology. It serves as a reminder that even in the shadow of a celebrated discovery, there are often other, equally important stories waiting to be told.

References

- Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5.5‐Diphenyl‐hydantoine. Justus Liebigs Annalen der Chemie, 357(2-3), 259-323.

- Chen, S. S., & Wu, G. J. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. In Some Pharmaceutical Drugs.

- Friscic, T., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine.

- Guan, T., et al. (2000). High-performance liquid chromatographic method for the determination of phenytoin in rabbits receiving sildenafil.

- Jones, G. L., & Wimbish, G. H. (1985). The little compound that could: how phenytoin changed drug discovery and development. Epilepsia, 26(2), 164-171.

- Maguire, J. H., & McClanahan, J. S. (1986). Evidence for stereoselective production of phenytoin (5,5-diphenylhydantoin) arene oxides in man. Advances in experimental medicine and biology, 197, 897-902.

-

Wikipedia contributors. (2023, December 18). Heinrich Biltz. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

- Mosher, C. W., et al. (2009). CYP2C9 amino acid residues influencing phenytoin turnover and metabolite regio- and stereoselectivity. Drug Metabolism and Disposition, 37(3), 617-624.

- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307.

- Panyachariwat, N., & Steer, J. H. (2020).

- Sneader, W. (2005). Drug discovery: A history. John Wiley & Sons.

- Vermeij, T. A., & Edelbroek, P. M. (2007). High-performance liquid chromatographic method for the simultaneous determination of eight anti-epileptic drugs in human plasma.

- van der Kuy, P. H. M., et al. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Pharmacological Research, 115, 15-26.

Sources

- 1. Heinrich Biltz - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 6. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diphenylhydantoic Acid

Introduction

Diphenylhydantoic acid (DPHA) is a primary degradation product and a minor metabolite of the widely used anticonvulsant drug, phenytoin.[1][2][3] The physicochemical properties of DPHA are of significant interest to researchers, scientists, and drug development professionals. Understanding these characteristics is crucial for several reasons:

-

Drug Stability and Formulation: As a degradation product, the formation of DPHA can impact the stability and shelf-life of parenteral formulations of phenytoin and its prodrug, fosphenytoin.[3] Its solubility and other properties influence the potential for precipitation in intravenous solutions.

-

Pharmacokinetics: Although a minor metabolite, the properties of DPHA affect its absorption, distribution, metabolism, and excretion (ADME), which contributes to the overall pharmacokinetic profile of the parent drug.[3]

-

Toxicology and Safety: Characterizing impurities and metabolites like DPHA is a critical aspect of drug safety assessment.[3]

This guide provides a comprehensive overview of the core physicochemical properties of DPHA, complete with detailed experimental protocols and the scientific rationale behind these methodologies.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its chemical identity.

-

IUPAC Name: 2-(carbamoylamino)-2,2-diphenylacetic acid[4]

-

Synonyms: (Carbamoylamino)diphenylacetic acid, 2,2-Diphenylhydantoic acid, DPHA[4][5]

-

CAS Number: 6802-95-5[4]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [4][5] |

| Molecular Weight | 270.28 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | [6] |

| InChIKey | UESCARMREGSPTP-UHFFFAOYSA-N | [5][6] |

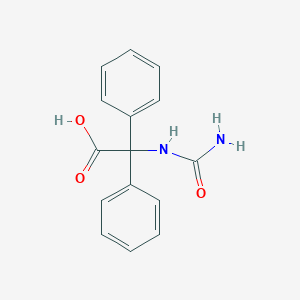

Figure 1: 2D Structure of this compound (DPHA)

Core Physicochemical Properties

The following sections detail the key physicochemical properties of DPHA, providing both established data and the methodologies for their determination.

Melting Range

The melting range is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting transition is sharp, whereas impurities typically broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination (USP <741>)

This method is a standard pharmacopeial procedure for determining the melting range of a solid.[7][8][9]

Rationale: The controlled heating of a finely packed powder in a capillary tube allows for precise observation of the temperature at which the phase transition from solid to liquid occurs. The rate of heating is critical; a slow ramp rate near the melting point ensures thermal equilibrium between the sample, the apparatus, and the thermometer, leading to an accurate measurement.[10][11]

Methodology:

-

Sample Preparation:

-

Ensure the DPHA sample is thoroughly dried and finely powdered.

-

Charge a capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder, forming a packed column of 2.5–3.5 mm in height at the bottom.[11]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable transparent bath fluid (e.g., light paraffin or silicone oil) and a stirring device to ensure uniform heat distribution.[7]

-

Insert the charged capillary tube into the apparatus.

-

-

Determination:

-

Heat the bath at a rate of approximately 3°C per minute until the temperature is about 30°C below the expected melting point of DPHA.[10]

-

Record Temperature T1: The temperature at which the column of DPHA is observed to collapse against the side of the tube.[7]

-

Record Temperature T2: The temperature at which the sample becomes completely liquid.[7]

-

-

Reporting:

-

The melting range is reported as T1 – T2.

-

Aqueous Solubility

Solubility is a critical parameter that influences a drug's bioavailability and the stability of liquid formulations. DPHA's parent drug, phenytoin, is poorly soluble in water, a characteristic that often extends to its metabolites.[12][13]

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances.[14][15][16][17] It is designed to achieve a saturated solution at a constant temperature, from which the concentration can be measured.

Rationale: This method directly measures the saturation mass concentration of a substance in water at a given temperature.[15][17] By agitating an excess of the solid in water for an extended period, equilibrium is established between the dissolved and undissolved states. Subsequent analysis of the aqueous phase provides a direct measure of solubility.

Sources

- 1. Buy this compound (EVT-313182) | 6802-95-5 [evitachem.com]

- 2. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - this compound (C15H14N2O3) [pubchemlite.lcsb.uni.lu]

- 7. uspbpep.com [uspbpep.com]

- 8. â©741⪠Melting Range or Temperature [doi.usp.org]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. thinksrs.com [thinksrs.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. filab.fr [filab.fr]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

diphenylhydantoic acid solubility and pKa values

An In-Depth Technical Guide to the Physicochemical Properties of Diphenylhydantoic Acid: Solubility and pKa

Abstract

This compound (DPHA), a primary degradation product and minor metabolite of the widely used anticonvulsant phenytoin and its prodrug fosphenytoin, presents a significant point of interest in pharmaceutical formulation and metabolic studies.[1][2] Understanding its fundamental physicochemical properties, particularly aqueous solubility and pKa, is paramount for controlling drug stability, predicting pharmacokinetic behavior, and ensuring the safety and efficacy of parenteral formulations.[1][3] This guide provides a comprehensive examination of the theoretical principles and practical methodologies for characterizing the solubility and acid-base dissociation of DPHA, offering researchers and drug development professionals a robust framework for its analysis.

Introduction: The Significance of this compound (DPHA)

This compound (IUPAC Name: 2-(carbamoylamino)-2,2-diphenylacetic acid) is a carboxylic acid derivative formed via the hydrolytic opening of the hydantoin ring of phenytoin.[1] Its chemical structure features two phenyl rings, a carboxylic acid group, and a urea moiety, which collectively dictate its physicochemical behavior.[4][5]

The presence of DPHA in parenteral formulations of phenytoin or fosphenytoin is a critical quality attribute, as it represents a degradation pathway that can impact the product's shelf-life and potentially its safety profile.[1][3] Furthermore, as a metabolite, its solubility and ionization state influence its distribution and excretion from the body.[2] Therefore, a thorough characterization of DPHA's solubility and pKa is not merely an academic exercise but a necessity for robust formulation development and toxicological assessment.

Solubility Profile of this compound

The solubility of a drug substance is a cornerstone of its biopharmaceutical properties, directly influencing its dissolution rate and bioavailability.[6] For an ionizable molecule like DPHA, solubility is not a single value but a function of the solution's pH.

Theoretical Framework: pH-Dependent Solubility

DPHA is a weak acid, owing to its carboxylic acid functional group. Its solubility in aqueous media is governed by the equilibrium between its less soluble, unionized form (DPHA-H) and its more soluble, ionized carboxylate form (DPHA⁻). This relationship is described by the Henderson-Hasselbalch equation.[7][8]

The total solubility (ST) at a given pH is the sum of the intrinsic solubility (S₀) of the unionized form and the concentration of the ionized form:

ST = S₀ + [DPHA⁻]

For a weak acid, solubility increases as the pH rises above the pKa, because the equilibrium shifts towards the formation of the more soluble conjugate base. This pH-dependent profile is critical for predicting how the compound will behave in different physiological environments (e.g., blood, pH ~7.4) and in various formulation buffers.

Key Factors Influencing DPHA Solubility

Several factors can be manipulated to enhance or predict the solubility of DPHA:

-

pH: As the primary determinant, adjusting the pH is the most effective means of controlling DPHA's aqueous solubility. Increasing the pH well above its pKa will dramatically increase solubility by converting the molecule to its anionic form.[9]

-

Co-solvency: The solubility of poorly water-soluble compounds like the unionized form of DPHA can be significantly increased by adding a water-miscible organic solvent, known as a co-solvent.[10][11] Common pharmaceutical co-solvents like propylene glycol, ethanol, and polyethylene glycols (PEGs) work by reducing the polarity of the water, which lessens the interfacial tension between the aqueous medium and the hydrophobic solute, thereby improving solvation.[6][12]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[13] This relationship must be experimentally determined for DPHA to optimize manufacturing and storage conditions.

-

Particle Size: Decreasing the particle size of the solid DPHA increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate, although it does not change the thermodynamic equilibrium solubility.[13][14]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. Its foundation lies in allowing a saturated solution to reach equilibrium, ensuring a true measure of the drug's solubility under specific conditions.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). Also, prepare solutions with varying concentrations of co-solvents (e.g., 10%, 20%, 40% PEG 400 in water).

-

Addition of Solute: Add an excess amount of solid DPHA to each vial containing the different solvent systems. The excess solid is crucial to ensure that equilibrium is established from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved DPHA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The causality behind this protocol is its direct measurement of the solution's concentration once the dynamic equilibrium between the dissolved and solid states is achieved, providing a definitive solubility value.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask method to determine equilibrium solubility.

Data Presentation: DPHA Solubility

The following table illustrates the expected solubility behavior of DPHA based on general principles for weakly acidic compounds. Actual values must be determined experimentally.

| Solvent System | Temperature (°C) | Expected Solubility Trend | Rationale |

| Aqueous Buffer, pH 2.0 | 25 | Very Low | pH is well below the pKa; DPHA is in its poorly soluble, unionized form. |

| Aqueous Buffer, pH 7.4 | 25 | High | pH is well above the pKa; DPHA is predominantly in its highly soluble, ionized form. |

| Water | 25 | Low | Dominated by the intrinsic solubility (S₀) of the unionized form. |

| 20% (v/v) Ethanol / Water | 25 | Moderate | Co-solvent reduces solvent polarity, increasing the solubility of the unionized form.[12] |

| 20% (v/v) PEG 400 / Water | 25 | Moderate to High | PEG 400 is an effective co-solvent for increasing the solubility of hydrophobic drugs.[11] |

pKa of this compound

The pKa value is the pH at which a molecule's ionizable group is 50% ionized and 50% unionized.[15] For DPHA, the pKa of its carboxylic acid group is the most important parameter for predicting its charge state and, consequently, its solubility and membrane permeability across different physiological pH environments.

Theoretical Framework and Significance

The acid dissociation constant (Ka) for DPHA is represented by the equilibrium:

DPHA-H ⇌ DPHA⁻ + H⁺

The pKa is the negative logarithm of Ka. A lower pKa value indicates a stronger acid.[15][14] Knowing the pKa allows for:

-

Predicting Solubility: Essential for creating the pH-solubility profile.

-

Formulation Design: Selecting appropriate buffer systems to ensure the drug remains in solution.

-

Pharmacokinetic Modeling: Predicting absorption, as the unionized form is generally more lipid-soluble and more readily crosses biological membranes.[16][14]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[17][18] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[17]

-

Sample Preparation: Accurately weigh and dissolve a known amount of DPHA in a solvent in which both the acidic and basic forms are soluble (e.g., a water/co-solvent mixture). The final concentration should be around 1-10 mM. Maintain a constant ionic strength using an inert salt like KCl.[17]

-

Initial pH Adjustment: If titrating with a base (e.g., 0.1 M NaOH), adjust the initial pH of the sample solution to be at least 2 pH units below the expected pKa using a strong acid (e.g., 0.1 M HCl). This ensures the titration begins with the molecule fully protonated.

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add small, precise increments of the titrant (NaOH) and record the pH after the reading stabilizes with each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized).[17][19] This can be found using the first or second derivative of the titration curve.

The trustworthiness of this protocol stems from its reliance on direct electrochemical measurement of hydrogen ion activity, providing a robust determination of the acid-base equilibrium point.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Data Presentation: DPHA pKa Value

Based on its carboxylic acid structure, the pKa of DPHA is expected to be in the range typical for arylacetic acids.

| Compound | Ionizable Group | Expected pKa Range | Determination Method(s) |

| This compound | Carboxylic Acid | 3.5 - 4.5 | Potentiometric Titration, UV-Vis Spectrophotometry, CE, NMR[17][18][19] |

Note: This is an estimated range. The precise pKa value must be confirmed through experimental measurement.

Conclusion and Future Outlook

A comprehensive understanding of the solubility and pKa of this compound is indispensable for pharmaceutical scientists engaged in the development and quality control of phenytoin and fosphenytoin formulations. The pH-dependent solubility profile and the pKa value are foundational parameters that dictate formulation strategy, stability, and pharmacokinetic outcomes. The experimental protocols detailed in this guide—the shake-flask method for solubility and potentiometric titration for pKa—provide a self-validating and reliable framework for obtaining this critical data. By grounding experimental work in sound physicochemical theory, researchers can effectively mitigate risks associated with drug degradation and ensure the development of safe, stable, and efficacious pharmaceutical products.

References

- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.

- Cosolvent - Wikipedia. Wikipedia.

- Combined effect of cosolvent and cyclodextrin on solubiliz

- Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.

- Pharmacology of ACC-9653 (phenytoin prodrug). PubMed.

- Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.

- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.

- This compound | C15H14N2O3 | CID 134613. PubChem - NIH.

- This compound. gsrs.

- Ph and solubility profile. Slideshare.

- Use of prophenytoin for preparing pharmaceutical preparations for treating stroke and cerebral ischemia.

- This compound (C15H14N2O3). PubChemLite.

- This compound (EVT-313182). EvitaChem.

- Development of Methods for the Determin

- Phenytoin. Some Pharmaceutical Drugs - NCBI Bookshelf.

- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme

- Solubility data and pK a values of a few drugs that demonstrate...

- Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF NOVEL DIPHENYL HYDANTOIN CARBOXAMIDES. International Journal of Pharma and Bio Sciences.

- Determination of the pKa' value for 5,5-diphenylhydantoin. PubMed.

- Synthesis and evaluation of in vivo activity of diphenylhydantoin basic deriv

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.

- Protocol for Determining pKa Using Potentiometric Titration.

- This compound.

- Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.

- Development of Methods for the Determin

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- Factors that Affect Solubility. Chemistry LibreTexts.

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.

- 5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788. PubChem.

- Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed.

- Development of methods for the determin

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.

Sources

- 1. Buy this compound (EVT-313182) | 6802-95-5 [evitachem.com]

- 2. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. EP0427925A2 - Use of prophenytoin for preparing pharmaceutical preparations for treating stroke and cerebral ischemia - Google Patents [patents.google.com]

- 4. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 7. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. bepls.com [bepls.com]

- 12. scispace.com [scispace.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. ascendiacdmo.com [ascendiacdmo.com]

- 15. Ph and solubility profile | PPTX [slideshare.net]

- 16. scielo.br [scielo.br]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pure.tue.nl [pure.tue.nl]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the Accurate Determination of Diphenylhydantoic Acid's Melting Point

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of a Single Physical Constant

In the landscape of pharmaceutical development and quality control, the physical properties of a compound are not mere data points; they are foundational pillars of its identity, purity, and stability. Diphenylhydantoic acid (DPHA), with the chemical formula C₁₅H₁₄N₂O₃, is primarily recognized as a principal degradation product and metabolite of Phenytoin, a widely used anticonvulsant[1][2][3]. The presence and quantity of DPHA in a Phenytoin formulation are critical quality attributes, directly impacting the drug's safety and efficacy.

Therefore, the accurate determination of DPHA's melting point serves a dual purpose: it is a crucial identifier for the compound and, more importantly, a sensitive indicator of its purity. A sharp, well-defined melting range signifies a high degree of purity, whereas a depressed and broad melting range is a tell-tale sign of impurities[4][5]. This guide provides not just a protocol, but the underlying scientific rationale for determining this critical physical constant, grounded in both theoretical principles and pharmacopeial standards.

The Theoretical Bedrock: Understanding the Melting Transition

Melting is a phase transition where a substance changes from a solid to a liquid. This process requires energy, typically in the form of heat, to overcome the intermolecular forces holding the molecules in a fixed, crystalline lattice[6]. The strength of these forces—which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces—dictates the temperature at which melting occurs[7][8].

For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range, often less than 1°C. This is because the molecules are arranged in a uniform, repeating lattice, and the energy required to disrupt this structure is consistent throughout the sample.

The Inevitable Influence of Impurities: Melting Point Depression

The presence of an impurity disrupts the uniform crystal lattice of the pure substance[9]. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the solid structure apart[4][10]. This phenomenon, known as melting point depression , has two primary observable effects:

-

Lowering of the Melting Point: The melting process begins at a lower temperature than for the pure substance.

-

Broadening of the Melting Range: The melting occurs over a wider temperature range because different regions of the substance have varying concentrations of the impurity, causing them to melt at different temperatures[7][11].

Thermodynamically, this is explained by the change in entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. This larger entropy change during the melting of an impure solid results in a lower melting temperature[10].

This principle is the cornerstone of using melting point as a purity criterion. A sharp melting range close to the literature value of a reference standard indicates high purity, while a broad and depressed range suggests the presence of contaminants[5].

-

Sample Preparation: Ensure the DPHA sample is a fine, homogenous powder. If necessary, gently grind the dried sample in a mortar and pestle. This ensures uniform heat transfer within the capillary.[12]

-

Capillary Loading: Invert a capillary tube and press the open end into the DPHA powder. Tap the sealed end gently on a hard surface to pack the powder down into a tight column at the bottom.[13] The final packed column height should be between 2.5 and 3.5 mm.[14] An insufficient sample will be hard to observe, while too much sample will cause an artificially broad melting range due to thermal gradients.

-

Instrument Setup:

-

Place the loaded capillary into the heating block of the apparatus.

-

If the approximate melting point of DPHA is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) to get a rough estimate.

-

For the accurate determination, set the starting temperature to at least 5°C below the expected melting point.[14][15]

-

Set the heating ramp rate to 1 ± 0.5 °C per minute . This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing temperature lag.[14][16]

-

-

Observation and Recording:

-

Begin heating. Observe the sample continuously through the magnifying lens.

-

Record T_onset: This is the temperature at which the column of DPHA is first observed to collapse or shrink against the side of the capillary tube. This marks the beginning of the melting range.[14]

-

Record T_clear: This is the temperature at which the last solid particle disappears, and the substance becomes a completely clear liquid. This is the end of the melting range, also known as the clear point.[14][17]

-

-

Repeatability: Perform the determination in triplicate to ensure the results are consistent and repeatable.

Data Interpretation and Validation

The output of this experiment is not a single number, but a range. The interpretation of this range is key to assessing the sample's quality.

| Parameter | Pure DPHA (Hypothetical) | Impure DPHA (Hypothetical) | Interpretation |

| T_onset | 185.0 °C | 178.5 °C | A significantly lower onset temperature indicates the presence of impurities. |

| T_clear | 186.0 °C | 184.0 °C | The final melting temperature is depressed compared to the pure sample. |

| Melting Range (T_clear - T_onset) | 1.0 °C | 5.5 °C | A narrow range (< 2°C) is characteristic of a pure substance.[11] A broad range (> 2°C) is a strong indicator of contamination.[7] |

Confirmatory Test: Mixed Melting Point

If an authentic reference standard of DPHA is available, a mixed melting point determination provides definitive proof of identity.[4][16]

-

Prepare an intimate 1:1 mixture of the experimental DPHA sample and the DPHA reference standard.

-

Determine the melting point of this mixture using the same protocol.

-

Interpretation:

-

No Depression: If the mixture melts at the same sharp temperature as the individual components, the experimental sample is identical to the reference standard.

-

Depression and Broadening: If the mixture shows a depressed and broadened melting range, the experimental sample is not the same compound as the reference standard. Each compound acts as an impurity to the other.[4]

-

Conclusion: Beyond Compliance to Scientific Excellence

The determination of this compound's melting point is a foundational analytical technique that transcends simple data generation. When executed with meticulous attention to pharmacopeial standards, proper sample preparation, and instrument calibration, it becomes a powerful diagnostic tool for identity and purity. As a Senior Application Scientist, it is my experience that a deep understanding of the underlying thermodynamic principles of phase transitions and melting point depression is what separates routine testing from true scientific investigation. This knowledge empowers the researcher to not only generate compliant data but also to confidently interpret and troubleshoot results, ensuring the quality and integrity of the pharmaceutical materials they develop.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds?[Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Wikipedia. Melting-point depression. [Link]

-

IBChem. Melting point depression. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134613, this compound. [Link]

-

USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

McMaster University. Melting point determination. [Link]

-

Grokipedia. Melting-point depression. [Link]

-

Unknown Source. Determination of Melting Point. [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

Mettler Toledo. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

-

PubMed. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. [Link]

-

FDA. This compound - gsrs. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

Sources

- 1. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mt.com [mt.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. ibchem.com [ibchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What Factors Affect Melting Point? [sciencing.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. thinksrs.com [thinksrs.com]

- 15. scribd.com [scribd.com]

- 16. uspbpep.com [uspbpep.com]

- 17. mt.com [mt.com]

The Theoretical and Practical Foundations of Diphenylhydantoic Acid Formation: A Technical Guide for Drug Development Professionals

Executive Summary

Diphenylhydantoic acid (DPHA) holds a critical position in pharmaceutical science, primarily as the direct chemical precursor and a minor metabolite of the widely used anticonvulsant drug, phenytoin (5,5-diphenylhydantoin).[1][2] Understanding the theoretical underpinnings of its formation is paramount for professionals in drug development, enabling robust synthesis strategies, impurity profiling, and metabolic pathway analysis. This guide provides an in-depth exploration of the core chemical principles governing the formation of this compound, focusing on the mechanistic intricacies of synthetic routes and hydrolytic pathways. By integrating detailed reaction mechanisms, validated experimental protocols, and field-proven insights, this document serves as a comprehensive resource for researchers and scientists aiming to master the chemistry of this essential molecule.

The Chemical and Pharmacological Significance of this compound

This compound, with the chemical formula C₁₅H₁₄N₂O₃, is an α-ureido acid characterized by two phenyl groups and a ureido group attached to a central carbon atom.[3][4] Its significance is intrinsically linked to phenytoin, a cornerstone therapy for epilepsy.[5] DPHA is not only a key intermediate in the synthesis of phenytoin but also emerges as a degradation product in parenteral formulations and a metabolite, albeit a minor one, in humans.[1][2] Consequently, a thorough comprehension of its formation is essential for ensuring the purity, stability, and safety of phenytoin-based therapeutics.

Primary Formation Pathway: Synthesis of the Hydantoin Ring

The most prevalent and historically significant method for synthesizing the 5,5-diphenylhydantoin ring, from which this compound is derived, is a variation of the Bucherer-Bergs reaction or the Biltz synthesis.[6][7] This pathway typically begins with benzil, a diketone, and involves a base-catalyzed condensation with urea.[8][9]

Mechanistic Deep Dive: From Benzil to Diphenylhydantoin

The reaction proceeds through a fascinating intramolecular rearrangement. The generally accepted mechanism involves the following key transformations:

-

Base-Catalyzed Addition: The reaction is initiated by a base (e.g., NaOH or KOH) that catalyzes the nucleophilic attack of urea onto one of the carbonyl carbons of benzil.[8][10]

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization to form a heterocyclic intermediate.[8][9]

-

Pinacol-like Rearrangement: The crucial step is a 1,2-phenyl shift, a type of pinacol rearrangement, which is driven by the formation of a more stable carbocation.[8][9] This rearrangement leads to the stable 5,5-diphenylhydantoin ring structure.[11]

Acidification of the reaction mixture protonates the hydantoin salt, causing it to precipitate from the solution.[8][9] this compound exists in equilibrium with its cyclized form, 5,5-diphenylhydantoin, and this equilibrium is highly dependent on pH.[6]

Visualizing the Synthesis Mechanism

The following diagram illustrates the core transformation from benzil and urea to the 5,5-diphenylhydantoin ring.

Caption: Biltz synthesis pathway for 5,5-diphenylhydantoin.

Formation via Hydrolysis of Diphenylhydantoin

This compound is readily formed by the ring-opening hydrolysis of the hydantoin ring of phenytoin. This reaction is reversible and its equilibrium position is critically dependent on the pH of the medium.

The Reversible Ring-Opening Mechanism

Under alkaline conditions, the hydantoin ring is susceptible to nucleophilic attack by hydroxide ions. This attack leads to the cleavage of one of the amide bonds in the ring, resulting in the formation of the carboxylate salt of this compound. Conversely, under acidic conditions, the open-chain this compound can undergo intramolecular cyclization to reform the stable hydantoin ring.[6] This dynamic equilibrium is a crucial consideration in the formulation of parenteral phenytoin solutions, where pH shifts can lead to the precipitation of the less soluble free acid or the formation of the DPHA degradant.[2]

Visualizing the Hydrolysis Pathway

This diagram illustrates the pH-dependent equilibrium between phenytoin and its hydrolytic product, this compound.

Caption: Reversible hydrolysis of Phenytoin to this compound.

Experimental Protocols for Synthesis and Analysis

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are based on established literature procedures.[8][9]

Detailed Protocol: Synthesis of 5,5-Diphenylhydantoin

This protocol describes a standard laboratory procedure for synthesizing the phenytoin precursor via the Biltz reaction.

Materials:

-

Benzil: 5.3 g

-

Urea: 3.0 g

-

Sodium Hydroxide (30% aqueous solution): 15 mL

-

Ethanol (95%): 75 mL

-

Concentrated Hydrochloric Acid

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

Procedure:

-

Combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous NaOH, and 75 mL of ethanol in a 250 mL round-bottom flask.[8][9]

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain reflux for at least 2 hours.[8]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 125 mL of water and stir. Allow it to stand for 15-20 minutes.[8]

-

Filter the mixture under suction to remove any insoluble by-products.

-

Transfer the filtrate to a beaker and cool it in an ice-water bath.

-

Carefully render the filtrate strongly acidic by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5,5-diphenylhydantoin will form.[8][9]

-

Collect the solid product by suction filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.

Analytical Validation: Characterizing the Product

The identity and purity of synthesized 5,5-diphenylhydantoin and its potential hydrolysis to this compound must be confirmed using standard analytical techniques.

| Technique | Parameter | Expected Result for 5,5-Diphenylhydantoin | Expected Result for this compound |

| Melting Point | Range | ~295-298 °C[8] | Variable, depends on cyclization |

| ¹H NMR | Chemical Shifts (δ) | Phenyl protons (~7.2-7.5 ppm), NH protons (~8.4 and ~10.0 ppm) | Phenyl protons (~7.2-7.5 ppm), NH/NH₂ protons, COOH proton (variable) |

| ¹³C NMR | Chemical Shifts (δ) | C=O (~157, 175 ppm), C5 (~70 ppm), Phenyl carbons (~125-140 ppm) | C=O (amide/acid), C-alpha, Phenyl carbons |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | N-H stretch (~3200-3300), C=O stretch (~1720, 1770), Aromatic C-H | N-H stretch, O-H stretch (broad), C=O stretch (amide/acid), Aromatic C-H |

| HPLC | Retention Time | Single sharp peak under defined conditions | Distinct retention time from the hydantoin form |

Conclusion: Key Theoretical and Practical Takeaways

The formation of this compound is governed by fundamental principles of organic chemistry, primarily nucleophilic addition, intramolecular rearrangement, and pH-dependent hydrolysis. For the drug development professional, a mastery of these concepts is not merely academic; it is essential for the practical challenges of synthesis optimization, formulation stability, and impurity control. The Biltz synthesis provides a reliable route to the parent hydantoin, while an understanding of the reversible hydrolysis mechanism is critical for preventing degradation and ensuring the therapeutic integrity of phenytoin products. The protocols and analytical data provided herein offer a self-validating framework for the synthesis and characterization of this pivotal molecule.

References

-

CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea. Retrieved from [Link]

-

Vibzz Lab. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin). YouTube. Retrieved from [Link]

-

Pankaskie, M. C., & Small, L. (1986). The synthesis of 5,5'-diphenylhydantoin: A novel benzil-benzilic acid rearrangement. Journal of Chemical Education, 63(7), 650. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Retrieved from [Link]

-

Pharma Tutors. (2021, April 29). Synthesis of Phenytoin from Benzil. YouTube. Retrieved from [Link]

-

Nakajima, M., et al. (2011). Major metabolic pathways of phenytoin in humans. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Rambeck, B., & May, T. (1975). A study of the pharmacokinetics of phenytoin (diphenylhydantoin) in epileptic patients, and the development of a nomogram for making dose increments. Epilepsia, 16(4), 627-46. Retrieved from [Link]

-

Dommisse, R. A., & Vlietinck, A. J. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(12), 9049-9087. Retrieved from [Link]

-

Ouchi, T., et al. (1994). Physicochemical and hydrolytic characteristics of phenytoin derivatives. Biological & Pharmaceutical Bulletin, 17(10), 1425-9. Retrieved from [Link]

-

Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Lander, C. M., et al. (1979). Metabolism of diphenylhydantoin (phenytoin) during pregnancy. British Journal of Obstetrics and Gynaecology, 86(2), 125-32. Retrieved from [Link]

-

PharmGKB. (n.d.). Phenytoin Pathway, Pharmacokinetics. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H14N2O3). Retrieved from [Link]

-

Pang, K. S., & Stella, V. J. (1990). Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography. Journal of Chromatography, 535(1-2), 279-85. Retrieved from [Link]

-

Pop, E., et al. (1997). Synthesis of water-soluble phenytoin prodrugs. Pharmaceutical Research, 14(9), 1206-12. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem Compound Database. Retrieved from [Link]

-

Friščić, T., et al. (2020). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Angewandte Chemie International Edition, 59(29), 11846-11850. Retrieved from [Link]

-

Chemical Reaction. (2024, February 11). Reaction mechanism for 5,5_di phenyl hydantoin #phenyl #phenytoin. YouTube. Retrieved from [Link]

-

Kramer, W. G., & McClain, C. J. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 30(1), 13-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,5-Diphenylhydantoin, 3-acetyl-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H14N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. youtube.com [youtube.com]

- 10. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Diphenylhydantoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylhydantoic acid (DPHA) is recognized primarily as a metabolite of the widely used anticonvulsant drug phenytoin.[1][2] Understanding its three-dimensional atomic arrangement is crucial for elucidating its physicochemical properties, potential biological activities, and its role as a degradation product in pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound, with a primary focus on single-crystal X-ray diffraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret such analyses, thereby supporting drug stability studies and metabolite profiling.

Introduction: The Significance of this compound's Crystal Structure

This compound (DPHA), with the chemical formula C15H14N2O3, is a ring-opened derivative of phenytoin.[1][3] While often considered a minor metabolite, its presence in parenteral formulations of phenytoin and its prodrug, fosphenytoin, necessitates a thorough characterization.[2] The crystal structure of a molecule dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For DPHA, a detailed structural analysis provides invaluable information on:

-

Molecular Conformation: The precise spatial arrangement of its atoms, including the orientation of the two phenyl rings and the ureidoacetic acid moiety.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the packing of molecules in the crystal lattice.

-

Polymorphism: The potential for DPHA to exist in different crystalline forms, each with unique physical properties that could impact drug formulation and stability.

This guide will walk through the critical steps of crystal structure determination, from sample preparation to data analysis and interpretation, grounded in the principles of X-ray crystallography.

Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[4][5][6] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating pattern within a crystal.[7] When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in specific directions.[5] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[7]

By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density within the crystal.[8] From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.[4][5]

Experimental Workflow: From Molecule to Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the key stages involved in the analysis of this compound.

Synthesis and Purification of this compound

While DPHA is a metabolite, for structural studies, it is often necessary to synthesize it in the laboratory to obtain a pure, crystalline sample. A common synthetic route involves the hydrolysis of phenytoin.

Illustrative Synthesis Protocol:

-

Hydrolysis of Phenytoin: A suspension of phenytoin in an aqueous solution of a strong base (e.g., sodium hydroxide) is heated under reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield high-purity DPHA.

Crystallization: The Critical Step

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[7][9] The goal is to slowly bring a supersaturated solution of DPHA to a state of lower solubility, encouraging the formation of a well-ordered crystal lattice.[9]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of DPHA in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of DPHA is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which DPHA is less soluble). The slow diffusion of the precipitant vapor into the DPHA solution induces crystallization.

-

Cooling Crystallization: A saturated solution of DPHA at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

The choice of solvent is critical and often determined empirically. Solvents such as ethanol, methanol, acetone, and mixtures with water are common starting points.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: The crystal is carefully mounted on a glass fiber or a cryo-loop and placed on the goniometer head. For sensitive samples, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[7]

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7][8]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The integrated diffraction data contains the intensities of the reflections but lacks the crucial phase information needed to directly calculate the electron density map. This is known as the "phase problem."

Solving the Phase Problem:

-

Direct Methods: For small molecules like DPHA, direct methods are typically used. These are computational techniques that use statistical relationships between the intensities of the reflections to derive an initial set of phases.

Once an initial structural model is obtained, it is refined against the experimental data.

Structure Refinement:

-

Least-Squares Refinement: The atomic positions, and their thermal displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

-

Difference Fourier Maps: These maps reveal the locations of missing atoms (such as hydrogen atoms) and highlight regions where the model needs improvement.

-

Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled using ellipsoids, accounting for their anisotropic vibrations.

-

Final Model: The refinement process is iterated until the model converges, resulting in a final, accurate representation of the crystal structure.

A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, Olex2, and GSAS-II.[10][11]

Analysis and Interpretation of the Crystal Structure of this compound

The final output of a crystal structure analysis is a set of atomic coordinates, from which a wealth of information can be derived.

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_alpha [label="Cα", fontcolor="#EA4335"]; C_carboxyl [label="C", fontcolor="#34A853"]; O1_carboxyl [label="O", fontcolor="#EA4335"]; O2_carboxyl [label="OH", fontcolor="#EA4335"]; N1_ureido [label="NH", fontcolor="#4285F4"]; C_ureido [label="C", fontcolor="#FBBC05"]; O_ureido [label="O", fontcolor="#EA4335"]; N2_ureido [label="NH2", fontcolor="#4285F4"];

// Phenyl Ring 1 C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Phenyl Ring 2 C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Connections to central carbon C_alpha -- C1; C_alpha -- C7; C_alpha -- C_carboxyl; C_alpha -- N1_ureido;

// Carboxyl group C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Ureido group N1_ureido -- C_ureido; C_ureido -- O_ureido [style=double]; C_ureido -- N2_ureido; } caption="Molecular Structure of this compound"

Key Structural Parameters

The following table summarizes hypothetical but representative crystallographic data for this compound.

| Parameter | Typical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 15 Å, c ≈ 9 Å, β ≈ 95° | Defines the size and shape of the repeating unit of the crystal. |

| Z (Molecules per unit cell) | 4 | The number of DPHA molecules in one unit cell. |

| Bond Lengths (e.g., C-N) | ~1.3-1.5 Å | Provides information about the nature of the chemical bonds (single, double, etc.). |

| Bond Angles (e.g., C-C-C) | ~109.5° (sp³) or ~120° (sp²) | Reflects the hybridization of the atoms and the local geometry. |

| Torsion Angles | Variable | Describe the conformation of the molecule, particularly the rotation around single bonds. |

| R-factor | < 5% | A measure of the agreement between the experimental data and the final structural model; lower is better. |

Conformational Analysis

The two phenyl rings in DPHA are not necessarily coplanar. The torsion angles involving the Cα carbon and the phenyl rings will reveal the extent of their rotation relative to each other and to the rest of the molecule. This conformation is influenced by steric hindrance and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

A crucial aspect of the analysis is identifying the non-covalent interactions that stabilize the crystal lattice. For DPHA, these are likely to be dominated by hydrogen bonds involving the carboxylic acid and ureido groups.

-

Hydrogen Bonding: The -COOH group can act as both a hydrogen bond donor and acceptor. The -NH and -NH₂ groups are also potent hydrogen bond donors, while the carbonyl oxygens are acceptors. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal packing.

Understanding this network of interactions is key to explaining the macroscopic properties of the crystalline solid.

Conclusion: The Value of Structural Insight

The crystal structure analysis of this compound provides a definitive, high-resolution picture of its molecular architecture and packing. This information is not merely academic; it has direct applications in drug development and manufacturing. A thorough understanding of the solid-state properties of this metabolite and potential impurity is essential for:

-

Formulation Development: Ensuring the stability and consistency of parenteral drug products.

-

Quality Control: Establishing analytical methods to detect and quantify DPHA in drug substances and products.

-

Regulatory Submissions: Providing comprehensive characterization data to regulatory agencies.

By employing the principles and techniques outlined in this guide, researchers can gain the critical structural insights needed to address these challenges effectively.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenytoin - Some Pharmaceutical Drugs. NCBI Bookshelf. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). GSAS-II | COMPUTATIONAL SCIENCE AND ARTIFICIAL INTELLIGENCE (CAI). Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

ResearchGate. (n.d.). Major metabolic pathways of phenytoin in humans. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

University of Oklahoma. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Richens, A. (1975). A Study of the Pharmacokinetics of Phenytoin (Diphenylhydantoin) in Epileptic Patients, and the Development of a Nomogram for Making Dose Increments. Epilepsia, 16(4), 627-46. [Link]

-

Glazko, A. J. (1987). Early Adventures in Drug Metabolism: 4. Diphenylhydantoin (Phenytoin). Therapeutic Drug Monitoring, 9(4), 407-15. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PharmGKB. (n.d.). Phenytoin Pathway, Pharmacokinetics. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H14N2O3). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Griffin, J. F. (2011). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 715, 1-19. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]

-

Faria, E. C., et al. (1999). Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound. Regulatory Toxicology and Pharmacology, 29(1), 17-24. [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12, 1944. [Link]

-

Marvel, C. S., Hager, F. D., & Caudle, E. C. (n.d.). diphenylacetic acid. Organic Syntheses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylacetic Acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphoramidic acid, diphenyl ester. PubChem. Retrieved from [Link]

- Kesslin, G. (1956). U.S. Patent No. 2,756,254. Washington, DC: U.S.

Sources

- 1. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probabilistic approach to the establishment of maximal content limits of impurities in drug formulations: the case of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H14N2O3 | CID 134613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. fiveable.me [fiveable.me]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]

- 11. iucr.org [iucr.org]

A Technical Guide to the Spectroscopic Properties of Diphenylhydantoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectroscopic properties of diphenylhydantoic acid (DPHA), a significant degradation product and metabolite of the widely used anticonvulsant drug, phenytoin.[1] Due to the limited availability of direct experimental spectra for DPHA in the public domain, this document synthesizes information from its parent compound, phenytoin, and analogous structures to offer a robust predictive model of its spectroscopic characteristics. This approach is grounded in the fundamental principles of spectroscopic interpretation and aims to provide researchers with a reliable reference for the identification and characterization of this compound.

Introduction to this compound